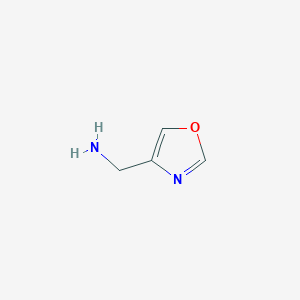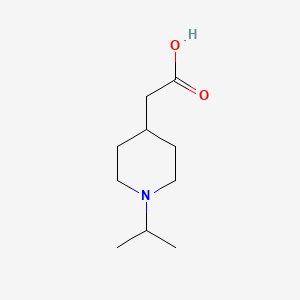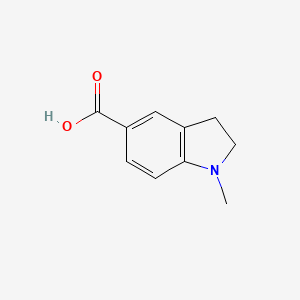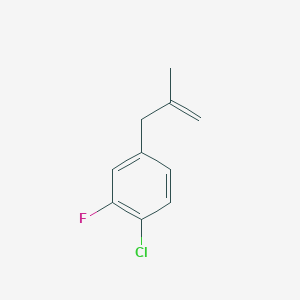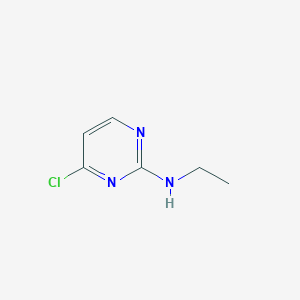
2-硝基-5-(噻吩-2-基)苯胺
描述
2-Nitro-5-(thiophen-2-yl)aniline is an organic compound that belongs to the class of nitroanilines It features a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, which is further substituted with a thiophene ring
科学研究应用
2-Nitro-5-(thiophen-2-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of dyes and pigments.
作用机制
Target of Action
The primary target of 2-Nitro-5-(thiophen-2-yl)aniline is DNA, specifically CT-DNA . The compound interacts with DNA, which plays a crucial role in its biological activity.
Mode of Action
2-Nitro-5-(thiophen-2-yl)aniline interacts with its target, DNA, through a process that involves fluorescence spectroscopy, viscosity measurement, and adsorption measurement . This interaction results in changes to the DNA structure, which can affect its function.
Biochemical Pathways
It is known that the compound’s interaction with dna can influence various biological processes, potentially affecting the transcription and replication of dna .
Pharmacokinetics
In-silico admet properties pointed to a significant drug-likeness feature in the synthesized compounds, based on the lipinski criteria .
Result of Action
The interaction of 2-Nitro-5-(thiophen-2-yl)aniline with DNA can result in molecular and cellular effects. For instance, the compound has been shown to have antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus strains .
Action Environment
The action of 2-Nitro-5-(thiophen-2-yl)aniline can be influenced by various environmental factors. For example, the temperature can affect the interaction of the compound with DNA . .
生化分析
Biochemical Properties
2-Nitro-5-(thiophen-2-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The nitro group in its structure can undergo reduction reactions, leading to the formation of reactive intermediates that can interact with cellular components. This compound has been shown to interact with enzymes involved in redox reactions, such as nitroreductases, which catalyze the reduction of the nitro group to an amino group. Additionally, 2-Nitro-5-(thiophen-2-yl)aniline can form complexes with metal ions, influencing the activity of metalloenzymes and other metal-dependent proteins .
Cellular Effects
The effects of 2-Nitro-5-(thiophen-2-yl)aniline on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the reduction of the nitro group can generate reactive oxygen species (ROS), which can activate signaling pathways involved in stress responses and apoptosis. Furthermore, 2-Nitro-5-(thiophen-2-yl)aniline has been shown to affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 2-Nitro-5-(thiophen-2-yl)aniline exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to changes in gene expression. Additionally, 2-Nitro-5-(thiophen-2-yl)aniline can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, the interaction with nitroreductases can lead to the reduction of the nitro group, generating reactive intermediates that can modify other cellular components .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Nitro-5-(thiophen-2-yl)aniline in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially in the presence of light and heat. The degradation products can also have biological activity, which may contribute to the observed effects on cells. Long-term exposure to 2-Nitro-5-(thiophen-2-yl)aniline in in vitro and in vivo studies has revealed changes in cellular function, including alterations in cell proliferation and viability .
Dosage Effects in Animal Models
The effects of 2-Nitro-5-(thiophen-2-yl)aniline vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, 2-Nitro-5-(thiophen-2-yl)aniline can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level triggers a significant change in the biological response. Toxicity studies have highlighted the importance of determining the optimal dosage to minimize adverse effects while maximizing therapeutic potential .
Metabolic Pathways
2-Nitro-5-(thiophen-2-yl)aniline is involved in various metabolic pathways, including those related to its reduction and conjugation. The compound can be reduced by nitroreductases to form amino derivatives, which can then undergo further metabolic transformations. These transformations may involve conjugation with glutathione or other cellular thiols, leading to the formation of conjugates that are more easily excreted from the cell. The interactions with enzymes and cofactors in these pathways can influence the metabolic flux and levels of metabolites .
Transport and Distribution
The transport and distribution of 2-Nitro-5-(thiophen-2-yl)aniline within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-Nitro-5-(thiophen-2-yl)aniline within tissues can also be affected by its interactions with plasma proteins and other extracellular components .
Subcellular Localization
The subcellular localization of 2-Nitro-5-(thiophen-2-yl)aniline is an important determinant of its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The targeting signals and post-translational modifications that direct 2-Nitro-5-(thiophen-2-yl)aniline to specific compartments are crucial for its biological effects. For example, the localization to the nucleus can facilitate its interaction with DNA, while localization to the mitochondria can influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(thiophen-2-yl)aniline typically involves the nitration of 5-(thiophen-2-yl)aniline. One common method is as follows:
Nitration Reaction: 5-(thiophen-2-yl)aniline is treated with a nitrating mixture, usually composed of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3). The reaction is carried out at a controlled temperature to avoid over-nitration.
Isolation and Purification: The reaction mixture is then poured into ice-cold water to precipitate the product. The crude product is filtered, washed with water, and recrystallized from an appropriate solvent to obtain pure 2-Nitro-5-(thiophen-2-yl)aniline.
Industrial Production Methods
Industrial production of 2-Nitro-5-(thiophen-2-yl)aniline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and continuous flow reactors may be used to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-Nitro-5-(thiophen-2-yl)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The aniline group can participate in electrophilic substitution reactions, such as acylation or sulfonation.
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: 2-Amino-5-(thiophen-2-yl)aniline.
Substitution: N-acyl or N-sulfonyl derivatives of 2-Nitro-5-(thiophen-2-yl)aniline.
Oxidation: Thiophene sulfoxides or sulfones.
相似化合物的比较
Similar Compounds
2-Nitroaniline: Lacks the thiophene ring, making it less versatile in electronic applications.
5-Nitro-2-thiophenecarboxaldehyde: Contains a formyl group instead of an aniline group, altering its reactivity and applications.
2-Amino-5-(thiophen-2-yl)aniline: The reduced form of 2-Nitro-5-(thiophen-2-yl)aniline, with different chemical properties and applications.
Uniqueness
2-Nitro-5-(thiophen-2-yl)aniline is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct electronic and chemical properties. This combination makes it valuable in various fields, including medicinal chemistry and materials science.
属性
IUPAC Name |
2-nitro-5-thiophen-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-8-6-7(10-2-1-5-15-10)3-4-9(8)12(13)14/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLRTOLFIYWLBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635352 | |
| Record name | 2-Nitro-5-(thiophen-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849235-53-6 | |
| Record name | 2-Nitro-5-(thiophen-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
